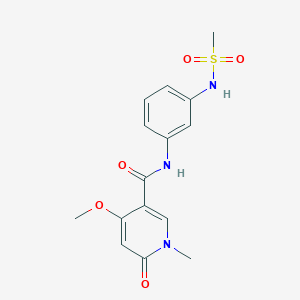

![molecular formula C15H12FN3O3S B2844627 2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 687582-98-5](/img/structure/B2844627.png)

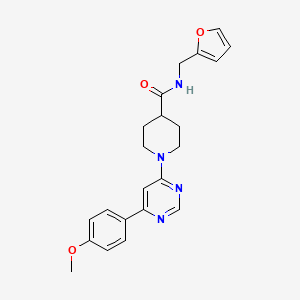

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thieno[3,2-d]pyrimidine. It has been synthesized and evaluated as a potential antitumor agent . The compound has shown remarkable antitumor activity against certain cancer cell lines and low toxicity against HEK-293T cells .

Synthesis Analysis

The compound was synthesized via structural modifications of tazemetostat . A series of novel 2,4-diamino-thieno[2,3-d]pyrimidine derivatives were designed and synthesized based on structure-guided functionalities and computer-aided drug development strategy .Molecular Structure Analysis

The molecular structure of the compound was confirmed by 1H NMR, 13C NMR, and HR-MS . The structure-activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis

The compound was synthesized via structural modifications of tazemetostat . The structure-activity relationship studies led to the identification of the most potent compound .Applications De Recherche Scientifique

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have shown potential anticancer activities . They have been tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .

Inhibition of VEGFR-2

VEGFR-2 is a key target in cancer therapy. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized to target VEGFR-2 .

Pharmaceutical Intermediate

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, a related compound, is used as a pharmaceutical intermediate . It’s possible that “2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)acetamide” could have similar applications.

EZH2 Inhibition

Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often associated with cancer progression.

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives have shown potent antitumor activities . They have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

Inhibition of Cancer Cell Migration

Some thieno[3,2-d]pyrimidine derivatives can significantly affect lymphoma cell morphology, induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibitThreonine Tyrosine Kinase (TTK) , which plays a crucial role in cell division and the DNA damage response.

Mode of Action

Based on its structural similarity to other ttk inhibitors, it may bind to the kinase domain of ttk, thereby inhibiting its activity and disrupting cell division .

Biochemical Pathways

The inhibition of TTK can affect various biochemical pathways, primarily those involved in cell division and the DNA damage response. By inhibiting TTK, EU-0056652 could potentially disrupt these pathways, leading to cell cycle arrest and apoptosis .

Result of Action

The result of EU-0056652’s action would likely be the inhibition of cell division and induction of apoptosis in cells expressing TTK. This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c16-10-3-1-9(2-4-10)7-17-12(20)8-19-14(21)13-11(5-6-23-13)18-15(19)22/h1-6H,7-8H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTGXMNBAZBMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

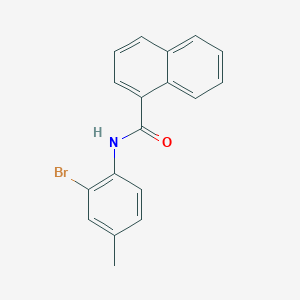

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)

![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)

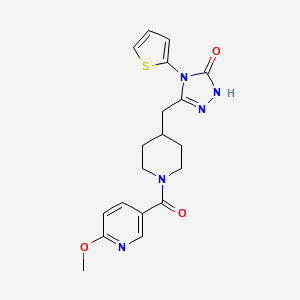

![2-(benzylthio)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2844550.png)

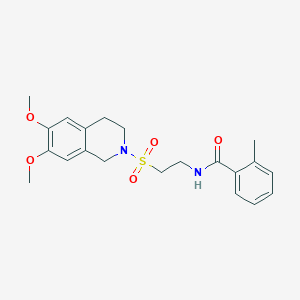

![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)

![2-Chloro-N-[1-(2-chloro-phenyl)-2-oxo-cyclohexyl]-N-methyl-acetamide](/img/structure/B2844555.png)

![4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844556.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)